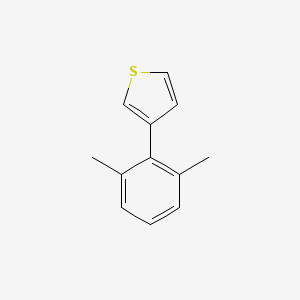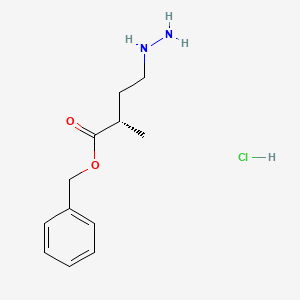
benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydrazinyl group, and a methylbutanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ester: The initial step involves the esterification of (2S)-4-hydrazinyl-2-methylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrazine Addition: The benzyl ester is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate: The non-hydrochloride form of the compound.
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;acetate: A similar compound with an acetate salt.
Uniqueness
Benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly suitable for applications in aqueous environments and biochemical studies.
Eigenschaften
Molekularformel |
C12H19ClN2O2 |
|---|---|
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
benzyl (2S)-4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
RCTWJOZHHLKUCK-PPHPATTJSA-N |
Isomerische SMILES |
C[C@@H](CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Kanonische SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


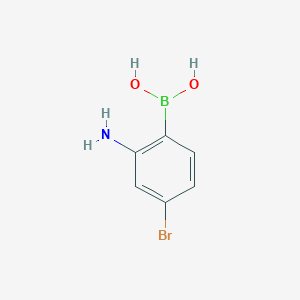
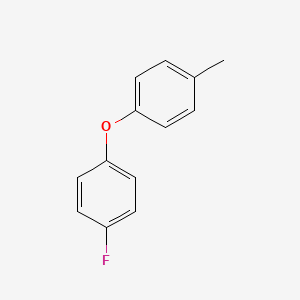
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
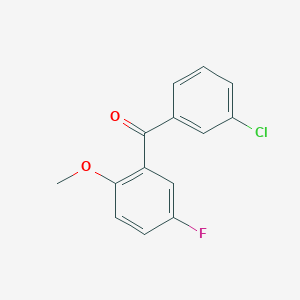
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)
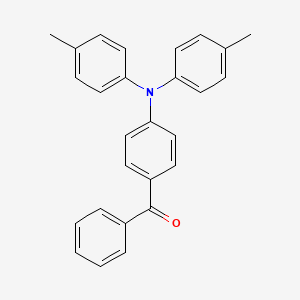
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)



